

Technical Guide: Tetrakis(dimethylamino)diboron (CAS 1630-79-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrakis(dimethylamino)diboron**

Cat. No.: **B157049**

[Get Quote](#)

An In-depth Technical Guide on the Properties, Hazards, and Synthetic Applications of **Tetrakis(dimethylamino)diboron**.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of **Tetrakis(dimethylamino)diboron** (CAS 1630-79-1), a key reagent in modern synthetic chemistry. The document details its chemical and physical properties, associated hazards, and safe handling procedures. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the preparation of other valuable organoboron compounds. The guide also includes visualizations of key synthetic pathways to facilitate a deeper understanding of its chemical utility. While this compound is a cornerstone in organic synthesis, particularly in the formation of boron-carbon bonds, it is not typically associated with direct biological signaling pathways.

Chemical and Physical Properties

Tetrakis(dimethylamino)diboron, also known as tetrakis(dimethylamino)diborane, is an organoboron compound valued for its role as a precursor in various chemical syntheses.^[1] It is a colorless liquid under standard conditions and is noted for its stability in dry air, a feature that distinguishes it from many other diboron compounds.^[2]

Table 1: Physical and Chemical Properties of **Tetrakis(dimethylamino)diboron**

Property	Value	Reference(s)
CAS Number	1630-79-1	[3]
Molecular Formula	C ₈ H ₂₄ B ₂ N ₄	[4]
Molecular Weight	197.93 g/mol	[4]
Appearance	Colorless liquid	[1][4]
Melting Point	-33 °C	[3][5]
Boiling Point	55-57 °C at 2.5 mmHg; 87 °C (lit.)	[3][6]
Density	0.926 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.4750	[3]
Storage Temperature	2-8 °C, under inert atmosphere	

Hazards and Safety Information

Tetrakis(dimethylamino)diboron is classified as a hazardous substance and requires careful handling in a laboratory setting. It is a combustible liquid and may cause skin and serious eye irritation.[7][8]

Table 2: GHS Hazard Information for **Tetrakis(dimethylamino)diboron**

Hazard Class	Hazard Statement	Signal Word	Pictogram(s)	Reference(s)
Flammable Liquids	H225: Highly flammable liquid and vapour	Danger		
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning		[7]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning		[7]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage	Danger	corrosive	
Reproductive Toxicity	H361: Suspected of damaging fertility or the unborn child	Warning		[6]
Hazardous to the Aquatic Environment (Chronic)	H412: Harmful to aquatic life with long lasting effects	-	-	[6]

Handling and Storage Precautions:

- Handle in a well-ventilated place, preferably a fume hood.[6]
- Wear suitable protective clothing, including impervious gloves and safety goggles.[7]
- Keep away from heat, sparks, open flames, and hot surfaces.
- Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[6]

- Avoid contact with skin and eyes.[6]
- In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Experimental Protocols

Tetrakis(dimethylamino)diboron is a versatile reagent, and its primary utility lies in its role as a precursor for other borylating agents and in the synthesis of complex heterocyclic systems.

Synthesis of Tetrakis(dimethylamino)diboron

The synthesis of **Tetrakis(dimethylamino)diboron** can be achieved through the coupling of a halobis(dimethylamino)borane, such as bromobis(dimethylamino)borane, using a reducing agent like highly dispersed molten sodium.[2] The precursor, bromobis(dimethylamino)borane, is synthesized from tris(dimethylamino)borane and boron tribromide.[9]

4.1.1 Synthesis of Bromobis(dimethylamino)borane[9]

- Apparatus: A 2-L, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen source is flushed with nitrogen.
- Reaction Setup: The flask is charged with tris(dimethylamino)borane (92.7 g, 0.648 mol) and pentane (100 mL) and cooled to -40 °C using a dry ice-methanol bath.
- Addition: A solution of boron tribromide (81.3 g, 0.324 mol) in pentane (80 mL) is added dropwise over 1.5 hours while maintaining the external bath temperature at -40 °C.
- Workup: The cooling bath is removed, and the solution is stirred at room temperature for 30 minutes.
- Purification: The product is isolated by distillation, affording bromobis(dimethylamino)borane as a colorless liquid (172.8 g, 99% yield), bp 56-58 °C (12 mmHg).

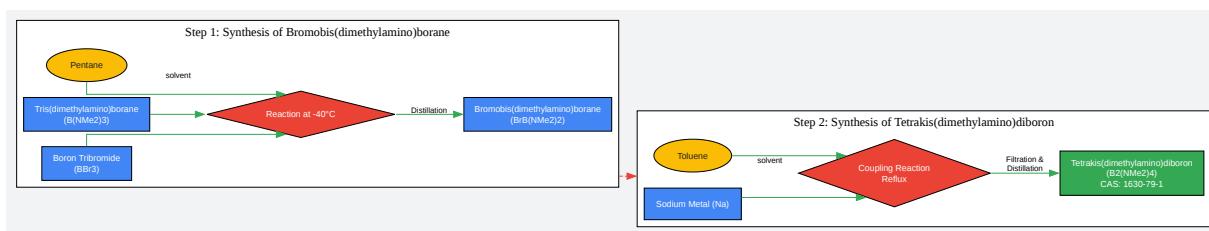
4.1.2 Synthesis of Tetrakis(dimethylamino)diboron[9]

- Apparatus: A 500-mL, three-necked flask equipped with an airtight mechanical stirrer and a dropping funnel is used.

- Reaction Setup: The flask is charged with sodium metal (15.0 g, 0.652 mol) and toluene (150 mL). The mixture is heated to reflux, and the sodium is dispersed into a fine suspension by vigorous stirring.
- Addition: After cooling to room temperature, a solution of bromobis(dimethylamino)borane (91.8 g, 0.519 mol) in toluene (100 mL) is added dropwise over 2 hours. A deep-blue precipitate appears shortly after the addition begins.
- Reaction Completion: The suspension is heated at reflux for an additional 2.5 hours.
- Workup: The slurry is cooled to room temperature and filtered through a Celite pad. The flask and filter cake are rinsed with toluene.
- Purification: The yellow filtrate is concentrated under reduced pressure, and the residual oil is distilled to give **Tetrakis(dimethylamino)diboron** as a colorless liquid (54 g, 72% yield), bp 92 °C (12 mmHg).

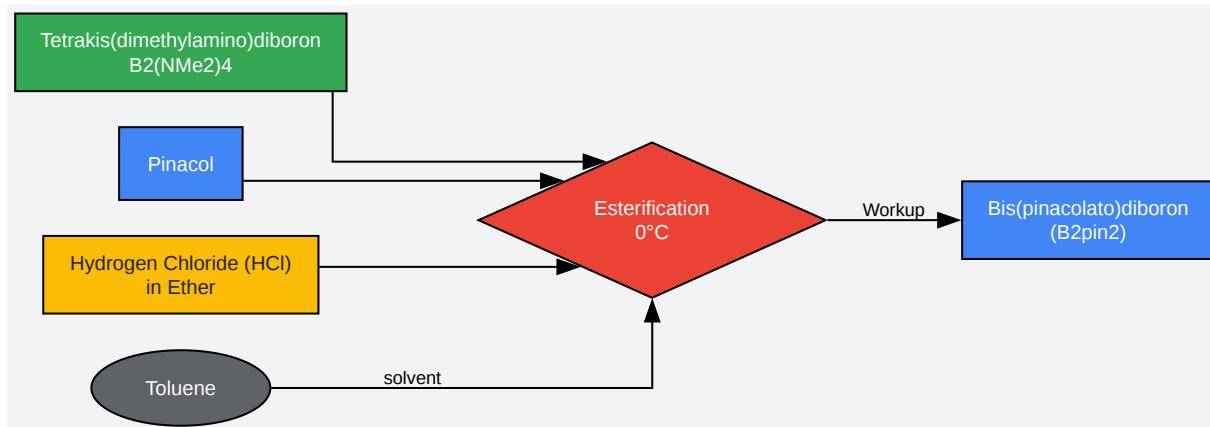
Synthesis of Bis(pinacolato)diboron from Tetrakis(dimethylamino)diboron[11]

- Apparatus: A 2-L, three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a nitrogen source is flushed with nitrogen.
- Reaction Setup: To the flask are added **Tetrakis(dimethylamino)diboron** (53.7 g, 0.271 mol) and toluene (510 mL), followed by a solution of pinacol (64.4 g, 0.545 mol) in toluene (340 mL).
- Addition: The flask is immersed in an ice-water bath, and a 5.4 M ethereal solution of hydrogen chloride (203 mL, 1.10 mol) is added dropwise over 2 hours.
- Workup and Purification: The reaction mixture is then processed to yield bis(pinacolato)diboron, a widely used reagent in Suzuki-Miyaura cross-coupling reactions.

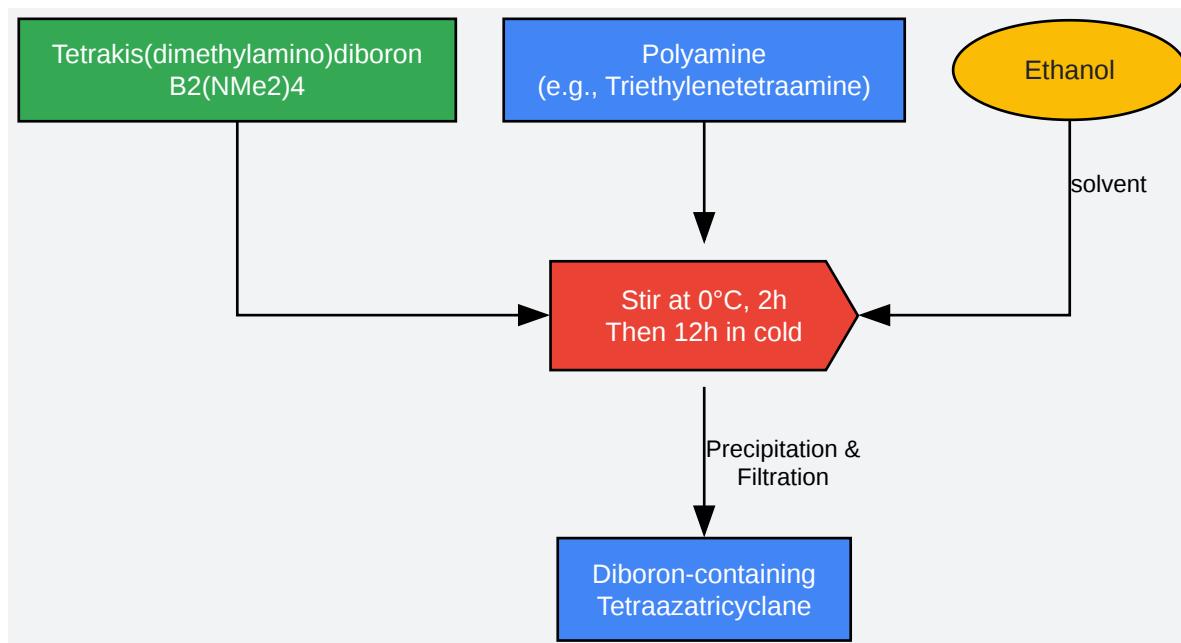

Heterocyclization of Polyamines with Tetrakis(dimethylamino)diboron[12]

This protocol describes a general procedure for the synthesis of novel diboron-containing tetraazatricyclanes.

- Apparatus: A round-bottom flask mounted on a magnetic stirrer.
- Reaction Setup: A solution of the corresponding polyamine (2.00 mmol) in ethanol (5 mL) is charged into the flask and cooled in an ice bath to 0 °C.
- Addition: **Tetrakis(dimethylamino)diboron** (2.00 mmol) in ethanol (5 mL) is added to the cooled solution.
- Reaction: The mixture is stirred at 0 °C for 2 hours and then left in the cold for 12 hours.
- Isolation: The resulting precipitate is filtered off to isolate the pure product. For example, using triethylenetetraamine as the polyamine yields hexahydro-3H,6H-2a,5,6,8a-tetraaza-5a,8b-diboraacenaphthylene in 35% yield.


Visualizations of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows involving **Tetrakis(dimethylamino)diboron**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **Tetrakis(dimethylamino)diboron** (CAS 1630-79-1).

[Click to download full resolution via product page](#)

Caption: Synthesis of Bis(pinacolato)diboron from **Tetrakis(dimethylamino)diboron**.

[Click to download full resolution via product page](#)

Caption: General workflow for heterocyclization of polyamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TETRAKIS(DIMETHYLAMINO)DIBORON | 1630-79-1 [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. tetrakis(dimethylamino)diboron | CAS#:1630-79-1 | Chemsoc [chemsoc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Tetrakis(dimethylamino)diboron | 1630-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: Tetrakis(dimethylamino)diboron (CAS 1630-79-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157049#cas-number-1630-79-1-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com